![molecular formula C20H23N3O3S B11306629 N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306629.png)

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

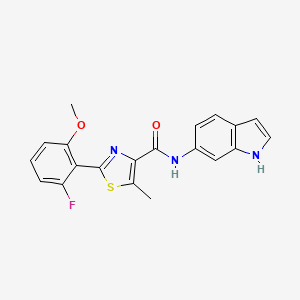

- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:

Furan-2-yl: This refers to a furan ring (a five-membered heterocycle containing one oxygen atom) attached to the compound.

4-Methylpiperidin-1-yl: This indicates a piperidine ring (a six-membered heterocycle containing one nitrogen atom) with a methyl group attached at position 4.

Thiophen-2-yl: This signifies a thiophene ring (a five-membered heterocycle containing one sulfur atom) linked to the compound.

1,2-Oxazole-3-carboxamide: This part of the compound contains an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide functional group.

- Overall, this compound combines diverse heterocyclic motifs.

- It may have applications in drug discovery due to its structural complexity.

Métodos De Preparación

- The synthesis of this compound involves several steps:

Starting Material: Furan-2-carboxylic acid hydrazide serves as the starting material.

Ring Closure Reaction: Furan-2-yl [1,3,4]oxadiazole-2-thiol (Ia) is synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide.

Mannich Bases: A series of Mannich bases (IIIa-g) of Ia are prepared by reacting Ia with suitably substituted amines and formaldehyde in ethanol.

5-Furan-2-yl-4H [1,2,4]triazole-3-thiol (Ib): This compound is obtained by reacting 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.

- Industrial production methods may involve scale-up of these reactions.

Análisis De Reacciones Químicas

- The compound can undergo various reactions:

Oxidation: Oxidative processes may modify the furan or thiophene rings.

Reduction: Reduction reactions could affect the oxazole or piperidine moieties.

Substitution: Substituents on the piperidine or thiophene ring may be replaced.

- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

- Major products depend on reaction conditions and substituents.

Aplicaciones Científicas De Investigación

Chemistry: Investigating the reactivity of this compound and its derivatives.

Biology: Assessing its potential as a bioactive molecule.

Medicine: Exploring its pharmacological properties.

Industry: Considering applications in materials science or catalysis.

Mecanismo De Acción

- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).

- Further research is needed to elucidate pathways and binding sites.

Comparación Con Compuestos Similares

- While I couldn’t find direct analogs, we can compare it to related heterocyclic compounds:

Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in furan and oxazole components.

5-Nitrofuran-2-yl-1,3,4-thiadiazol-2-ylimino derivatives: Different but related heterocycles.

Indole derivatives: These also exhibit diverse biological activities.

Propiedades

Fórmula molecular |

C20H23N3O3S |

|---|---|

Peso molecular |

385.5 g/mol |

Nombre IUPAC |

N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C20H23N3O3S/c1-14-6-8-23(9-7-14)16(17-4-2-10-25-17)13-21-20(24)15-12-18(26-22-15)19-5-3-11-27-19/h2-5,10-12,14,16H,6-9,13H2,1H3,(H,21,24) |

Clave InChI |

QFCYCMNUJJBHDZ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11306551.png)

![2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid](/img/structure/B11306555.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306558.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306561.png)

![1-[2-(2-methylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11306568.png)

![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11306583.png)

![N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11306586.png)

![5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11306591.png)

![3-Methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306602.png)

![2-(2-chlorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306604.png)

![2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11306611.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306625.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306627.png)